3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride

Lipophilicity Physicochemical property CNS drug design

3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride (CAS 1956377-45-9) is a 3-aryl-substituted azetidine building block bearing a meta-trifluoromethoxy (-OCF₃) group on the phenyl ring, supplied as the hydrochloride salt. It belongs to the class of four-membered nitrogen heterocycles widely employed as saturated bioisosteres and rigidified scaffolds in medicinal chemistry.

Molecular Formula C10H11ClF3NO
Molecular Weight 253.65 g/mol
Cat. No. B15066319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride
Molecular FormulaC10H11ClF3NO
Molecular Weight253.65 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CC(=CC=C2)OC(F)(F)F.Cl
InChIInChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-3-1-2-7(4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H
InChIKeySMSQQWAFNAVXFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride: Physicochemical Identity and Procurement Baseline


3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride (CAS 1956377-45-9) is a 3-aryl-substituted azetidine building block bearing a meta-trifluoromethoxy (-OCF₃) group on the phenyl ring, supplied as the hydrochloride salt . It belongs to the class of four-membered nitrogen heterocycles widely employed as saturated bioisosteres and rigidified scaffolds in medicinal chemistry . The free base (CAS 1260799-94-7) has molecular formula C₁₀H₁₀F₃NO and MW 217.19 g/mol, while the HCl salt has MW 253.65 g/mol . Its commercial availability at ≥98% purity from multiple suppliers positions it as an accessible intermediate for structure–activity relationship (SAR) and lead optimization campaigns .

Why 3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride Cannot Be Replaced by Other 3-Phenylazetidines


The meta-trifluoromethoxy substituent simultaneously elevates both lipophilicity (computed LogP = 2.69) and topological polar surface area (TPSA = 21.26 Ų) relative to the unsubstituted parent 3-phenylazetidine (LogP ≈ 1.70, TPSA = 12.03 Ų) [1]. This dual modulation of physicochemical properties—higher LogP combined with higher TPSA—cannot be reproduced by single-atom substituents such as -Cl (LogP ≈ 2.0–2.4, TPSA = 12.03 Ų) or -CF₃ (LogP ≈ 2.2–3.5, TPSA = 12.03 Ų) . Moreover, the -OCF₃ group introduces distinct conformational preferences and metabolism-sensitive ether oxygen that differ fundamentally from the all-carbon -CF₃ analog, impacting microsomal stability and metabolite profiles [2]. These divergent physiochemical signatures mean that 3-arylazetidine building blocks are not interchangeable in lead optimization; replacement of the -OCF₃ motif with -Cl, -OMe, or -CF₃ will yield compounds with altered permeability, solubility, and metabolic fate, potentially invalidating established SAR.

Quantitative Differentiation Evidence for 3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride


Lipophilicity (LogP): Meta-OCF₃ Azetidine vs. Unsubstituted, Chloro, and Trifluoromethyl Analogs

The computed LogP of 3-(3-(trifluoromethoxy)phenyl)azetidine hydrochloride is 2.69 . This value is approximately 1 log unit higher than 3-phenylazetidine (LogP ≈ 1.70) [1] and 0.3–0.7 log units higher than 3-(3-chlorophenyl)azetidine (LogP range 2.03–2.36) . Compared to the -CF₃ meta analog, the -OCF₃ derivative is 0.5–0.8 log units lower (LogP ≈ 3.52 for 3-(3-trifluoromethyl)phenyl)azetidine) . The -OCF₃ analog thus occupies a lipophilicity window (LogP 2–3) often considered optimal for oral absorption and blood–brain barrier penetration, whereas the -CF₃ analog exceeds this range.

Lipophilicity Physicochemical property CNS drug design

Topological Polar Surface Area (TPSA): -OCF₃ Azetidine vs. -Cl and -CF₃ Analogs

The -OCF₃ analog exhibits a TPSA of 21.26 Ų, contributed by the azetidine NH (one H-bond donor) and the trifluoromethoxy oxygen (two H-bond acceptors) . In contrast, 3-phenylazetidine, 3-(3-chlorophenyl)azetidine, and 3-(3-trifluoromethylphenyl)azetidine each have TPSA ≈ 12.03 Ų, consistent with a single H-bond acceptor (azetidine N) and no additional polar atoms [1]. The -OCF₃ substituent introduces a second H-bond acceptor via the ether oxygen, increasing TPSA by approximately 9.2 Ų (≈77% increase).

Topological polar surface area Hydrogen bonding Permeability

Microsomal Stability: Class-Level Evidence for -OCF₃ vs. -OCH₃ and -CF₃ Substituents

A systematic study of aliphatic trifluoromethoxy derivatives demonstrated that the -OCF₃ group decreases microsomal stability compared to -OCH₃ and -CF₃ counterparts in most chemical series [1]. While data specific to 3-aryl-OCF₃ azetidines have not been published, this class-level finding indicates that the metabolic profile of the -OCF₃ analog is likely to differ from the -CF₃ and -OCH₃ analogs. The ether oxygen of the -OCF₃ group introduces a site for potential oxidative or hydrolytic metabolism not present in the all-carbon -CF₃ group [1]. Users must verify compound-specific microsomal stability experimentally before advancing SAR decisions.

Metabolic stability Microsomal clearance ADME

Salt Form Advantage: HCl Salt Solubility and Handling vs. Free Base

The hydrochloride salt form of 3-(3-(trifluoromethoxy)phenyl)azetidine is the commercially dominant physical form, offered at ≥95–98% purity . Although quantitative aqueous solubility data are not publicly available for this specific compound, the HCl salt is expected to exhibit enhanced aqueous solubility and solid-state stability compared to the free base (CAS 1260799-94-7), consistent with general principles of salt formation for azetidine-containing amines . The salt form also simplifies weighing, dissolution, and direct use in aqueous biological assay buffers, reducing the need for co-solvents such as DMSO.

Solubility Hydrochloride salt Formulation

Synthetic Complexity: Multi-Step Synthesis Differentiates from Simpler 3-Phenylazetidine Analogs

The synthesis of 3-(3-(trifluoromethoxy)phenyl)azetidine hydrochloride involves multi-step processes, including introduction of the trifluoromethoxy group to the phenyl ring, formation of the azetidine heterocycle, and final salt formation . In contrast, 3-phenylazetidine and its chloro- and methoxy-substituted analogs are typically accessible via shorter synthetic sequences . The increased synthetic complexity of the -OCF₃ analog results in higher commercial pricing (e.g., approximately $X/g vs. $Y/g for 3-phenylazetidine HCl, based on catalog pricing) and longer lead times for custom synthesis. This cost and accessibility differential must be factored into procurement decisions for large-scale SAR campaigns.

Synthetic accessibility Multi-step synthesis Cost of goods

Patent Relevance: Phenylazetidine Scaffold as NURR-1 Nuclear Receptor Modulators

Patent US20170066717 discloses phenylazetidine carboxylate and carboxamide compounds as modulators of the NURR-1 nuclear receptor, with the trifluoromethoxy group explicitly listed among preferred aromatic substituents [1]. While this patent does not provide quantitative IC₅₀ data for 3-(3-(trifluoromethoxy)phenyl)azetidine specifically, it establishes the phenylazetidine scaffold as a privileged chemotype for NURR-1 modulation, a target implicated in Parkinson's disease, Alzheimer's disease, and schizophrenia [1]. The meta-trifluoromethoxy substitution pattern is structurally compatible with the claimed general formula, positioning this building block as a direct entry point for synthesizing NURR-1-targeting compound libraries.

NURR-1 Nuclear receptor CNS disease

Optimal Application Scenarios for 3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride


CNS-Targeted Lead Optimization Requiring Balanced Lipophilicity (LogP 2–3)

When optimizing CNS-penetrant leads, the LogP window of 2–3 is empirically associated with favorable brain exposure . The -OCF₃ analog (LogP = 2.69) falls squarely within this range, unlike the unsubstituted phenyl analog (LogP ≈ 1.70, potentially insufficient passive permeability) or the -CF₃ analog (LogP ≈ 3.52, risking high non-specific binding and poor solubility). Teams developing kinase inhibitors, GPCR modulators, or epigenetic probes with CNS targets should prioritize the -OCF₃ analog over -Cl or -CF₃ replacements to maintain this optimal lipophilicity window .

SAR Campaigns Requiring Differentiable H-Bond Acceptor Capacity

The -OCF₃ group introduces a second H-bond acceptor (TPSA = 21.26 Ų) absent in -Cl, -CF₃, or unsubstituted analogs (TPSA ≈ 12.03 Ų) . This additional acceptor can participate in water-bridged or direct hydrogen bonds with target proteins, as evidenced by crystallographic studies of -OCF₃-containing ligands in kinase and GPCR binding sites [1]. SAR campaigns aiming to exploit or disrupt specific H-bond networks should select the -OCF₃ analog to access this interaction modality.

NURR-1 Nuclear Receptor Modulator Library Synthesis

Patent US20170066717 explicitly claims phenylazetidine carboxylate and carboxamide derivatives bearing trifluoromethoxy substituents as NURR-1 modulators for Parkinson's disease, Alzheimer's disease, and schizophrenia [2]. 3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride serves as a direct synthetic intermediate for generating the claimed compounds through N-functionalization (acylation, sulfonylation, or reductive amination) of the azetidine nitrogen. Teams pursuing NURR-1 as a therapeutic target should procure this building block for library synthesis rather than non-fluorinated or ortho/para-substituted analogs not covered by the patent's preferred embodiments [2].

Prodrug Design Leveraging Metabolic Lability of the -OCF₃ Ether

Class-level evidence indicates that the -OCF₃ group can undergo metabolic cleavage at the ether oxygen, offering a potential handle for prodrug strategies [3]. In contrast, the -CF₃ group is metabolically inert at the carbon center. Projects designing targeted prodrugs that require controlled metabolic activation may exploit the -OCF₃ group as a designed metabolic soft spot, enabling release of the active azetidine scaffold upon O-dealkylation. Compound-specific microsomal stability testing is mandatory to validate this strategy [3].

Quote Request

Request a Quote for 3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.